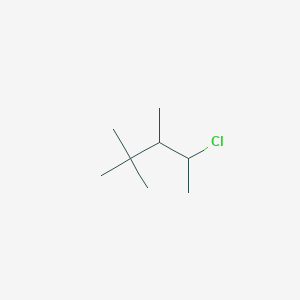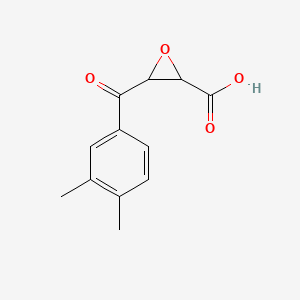
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features both an oxirane (epoxide) ring and a carboxylic acid functional group. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of 3,4-dimethylbenzoyl chloride with an appropriate epoxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of oxirane compounds often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simpler oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The compound can be reduced to form alcohols or other derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are often used as catalysts to facilitate the ring-opening of the oxirane.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: β-hydroxypropyl derivatives.
Esterification: Esters of this compound.
Reduction: Alcohols and other reduced derivatives.
Applications De Recherche Scientifique
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid involves the reactivity of its oxirane ring and carboxylic acid group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives . The carboxylic acid group can participate in acid-base reactions, esterification, and other transformations . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with other molecules through its functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: A simpler oxirane used in industrial applications.
Glycidic Acid: Another oxirane-carboxylic acid compound with similar reactivity.
3,4-Dimethylbenzoyl Chloride: A precursor in the synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
112921-57-0 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-(3,4-dimethylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-6-3-4-8(5-7(6)2)9(13)10-11(16-10)12(14)15/h3-5,10-11H,1-2H3,(H,14,15) |
Clé InChI |
TVWYHYGTIVNNOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)C2C(O2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



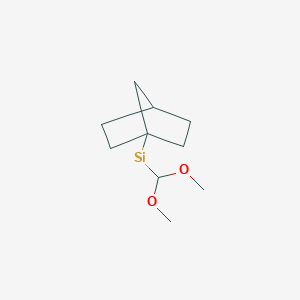
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)
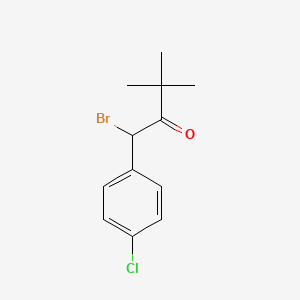
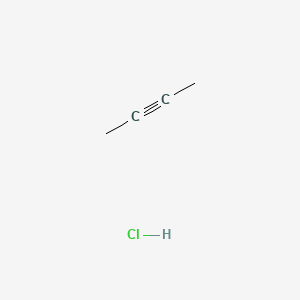
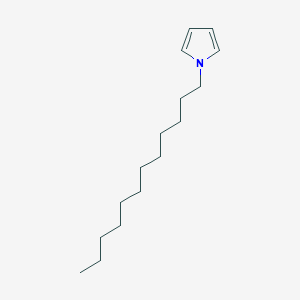
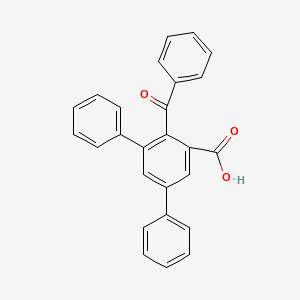
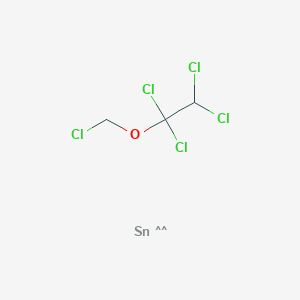

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
